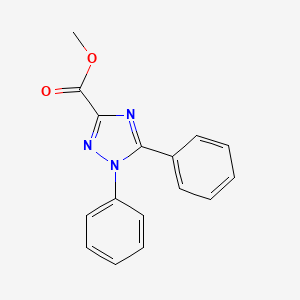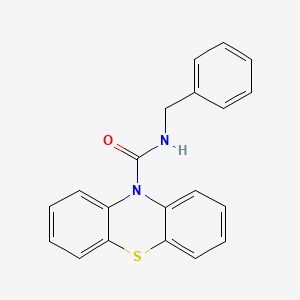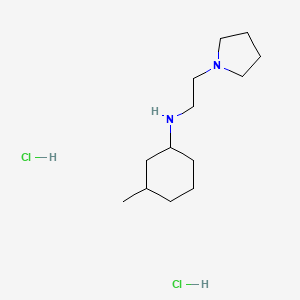![molecular formula C19H16ClN3O4 B2453998 4-cloro-N-(1-metil-2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-il)-3-nitrobenzamida CAS No. 898411-01-3](/img/structure/B2453998.png)
4-cloro-N-(1-metil-2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-il)-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide" is an intricate organic molecule with potential applications in various scientific fields. Its complex structure consists of a chlorinated benzamide group linked to a substituted tetrahydroquinoline core.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, the compound can act as an intermediate in the synthesis of more complex molecules or as a ligand in catalysis.
Biology
The compound may have applications in the study of enzyme inhibition due to its structural complexity, potentially serving as a probe in biochemical assays.
Medicine
In medicinal chemistry, it could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the chemical industry, derivatives of this compound might be used in the development of new materials or as specialty chemicals in various formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. The starting materials often include a suitably protected quinoline derivative and a chlorinated benzamide precursor. The synthetic process may involve:
Nitration: Introducing the nitro group to the aromatic ring.
Amidation: Forming the amide bond through a coupling reaction.
Cyclization: Generating the tetrahydroquinoline core.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for high yield and purity, potentially involving more efficient catalysts and streamlined reaction conditions to minimize byproducts.
Análisis De Reacciones Químicas
Types of Reactions
The compound is likely to undergo several types of chemical reactions:
Oxidation and Reduction: The nitro group may be reduced to an amine, and the tetrahydroquinoline ring could be oxidized.
Substitution Reactions: The chlorine atom on the benzene ring can participate in nucleophilic substitution.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Using agents like potassium permanganate or chromic acid.
Substitution: Using nucleophiles such as thiols or amines.
Major Products
The major products of these reactions depend on the specific conditions but may include derivatives with modified substituents, impacting the compound's physical and chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways
The biological activity of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is likely related to its ability to interact with specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact mechanism would depend on the specific cellular context and target proteins involved.
Comparación Con Compuestos Similares
Unique Features
Compared to similar compounds, this molecule's distinct chlorinated benzamide and tetrahydroquinoline structure might confer unique binding properties or reactivity patterns.
List of Similar Compounds
4-chloro-3-nitrobenzamide: A simpler analogue lacking the quinoline moiety.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Missing the nitro and chloro substituents.
2,4-dichloro-3-nitrobenzamide: Differing in the position and number of chloro groups.
Hope that helps! Would love to know what research project you're diving into with this compound.
Propiedades
IUPAC Name |
4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)19(10)25)21-18(24)12-4-5-15(20)16(8-12)23(26)27/h4-5,7-10H,2-3,6H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJFYZWFCQATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)
![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2453925.png)
![7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)


![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)



